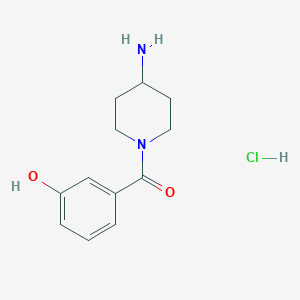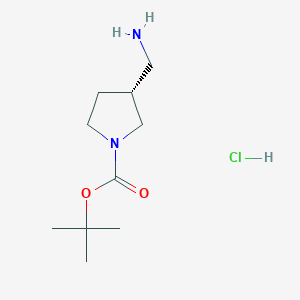![molecular formula C12H20Cl2N2S B1520978 1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride CAS No. 1172282-69-7](/img/structure/B1520978.png)
1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride
Descripción general
Descripción
“1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2S . It is a solid substance .
Synthesis Analysis
There are several synthetic routes for similar compounds. For instance, 2-substituted chiral piperazines can be synthesized via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H18N2S.2ClH/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14;;/h1-5,13H,6-11H2;2*1H .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 295.28 g/mol . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Metabolic Pathways and Enzymatic Interactions
- Oxidative Metabolism : The compound Lu AA21004, closely related to 1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride, undergoes oxidative metabolism involving cytochrome P450 enzymes, leading to the formation of various metabolites. These interactions are crucial for understanding the drug's pharmacokinetics and optimizing therapeutic efficacy (Hvenegaard et al., 2012).
Potential Therapeutic Applications
- Antidepressant Activity : Lu AA21004 has shown promise as a novel antidepressant, with its metabolism and interaction with human liver enzymes being studied to understand its pharmacological profile (Hvenegaard et al., 2012).
- Adenosine A2B Receptor Antagonists : Compounds with structures similar to this compound have been developed as adenosine A2B receptor antagonists, showing potential for therapeutic applications due to their high affinity and selectivity (Borrmann et al., 2009).
- Antimicrobial and Antifungal Activities : Novel derivatives of 1-[2-(Phenylsulfanyl)ethyl]piperazine have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating potential utility in treating infections (Rajkumar et al., 2014).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and wash face, hands, and any exposed skin thoroughly after handling .
Propiedades
IUPAC Name |
1-(2-phenylsulfanylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.2ClH/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14;;/h1-5,13H,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSYLWBRSZPTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCSC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


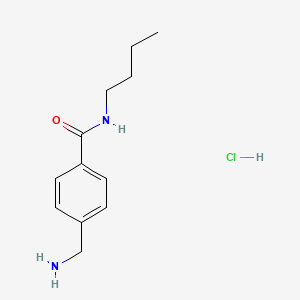
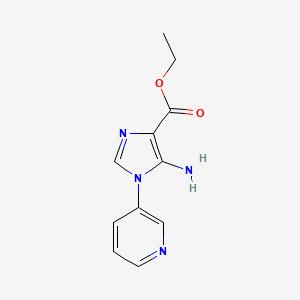
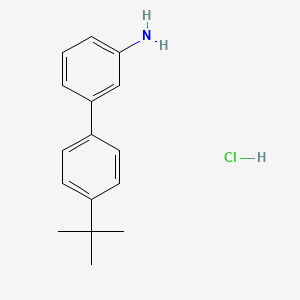
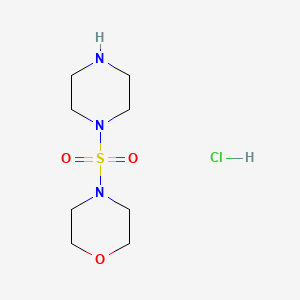

![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)
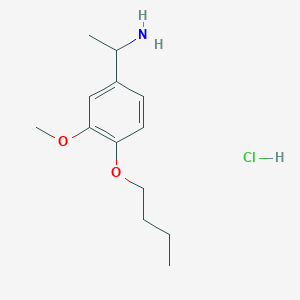
![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1520908.png)
![[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1520909.png)
![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)
